1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride

Description

Molecular Architecture and Crystallographic Analysis

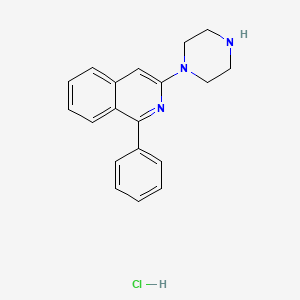

The molecular architecture of this compound demonstrates a sophisticated three-dimensional arrangement characterized by the integration of multiple ring systems. The compound possesses a molecular formula of C19H20ClN3 with a molecular weight of 325.83500 daltons. The core structure features an isoquinoline bicyclic system substituted at the 1-position with a phenyl group and at the 3-position with a piperazinyl moiety, creating a molecular framework that exhibits significant structural complexity.

Crystallographic analysis represents the most definitive approach for determining the precise spatial arrangement of atoms within this compound. X-ray crystallography techniques, as established in fundamental studies of crystalline materials, utilize the diffraction patterns generated by the interaction between electromagnetic radiation and the periodic atomic lattice. The application of these methodologies to heterocyclic compounds has proven particularly valuable for understanding conformational preferences and intermolecular interaction patterns.

The crystallographic investigation of related isoquinoline derivatives has demonstrated that these compounds frequently adopt specific conformational arrangements that optimize intermolecular interactions while minimizing steric hindrance between substituent groups. In the case of this compound, the crystal structure is expected to reflect the balance between the planar nature of the aromatic systems and the three-dimensional character of the piperazine ring. The hydrochloride salt form introduces additional complexity through the formation of ionic interactions and hydrogen bonding networks that significantly influence the overall crystal packing arrangement.

The comparative analysis with structurally related compounds reveals important trends in molecular organization. Crystal structure determinations of substituted isoquinoline derivatives have consistently shown that the isoquinoline ring system maintains planarity while substituent groups adopt orientations that minimize unfavorable steric interactions. The phenyl substituent at the 1-position typically exhibits rotational freedom around the carbon-carbon bond connecting it to the isoquinoline ring, leading to multiple possible conformational states that may be observed in the solid state.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C19H20ClN3 | |

| Molecular Weight | 325.83500 g/mol | |

| Boiling Point | 503.6°C at 760 mmHg | |

| Flash Point | 258.4°C |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization provides essential complementary information to crystallographic analysis, offering insights into molecular structure, electronic properties, and dynamic behavior in both solid and solution phases. The spectroscopic profiling of this compound encompasses multiple analytical techniques that collectively provide a comprehensive understanding of the compound's structural characteristics.

Nuclear Magnetic Resonance spectroscopy represents one of the most powerful tools for structural elucidation of organic compounds, providing detailed information about the local environment of individual atoms within the molecular framework. For this compound, proton Nuclear Magnetic Resonance spectroscopy would be expected to reveal characteristic resonances corresponding to the aromatic protons of both the phenyl and isoquinoline ring systems, as well as the aliphatic protons of the piperazine moiety. The chemical shift patterns and coupling constants observed in the Nuclear Magnetic Resonance spectrum provide direct evidence for the connectivity and stereochemical relationships between different molecular regions.

The infrared spectroscopic analysis of this compound would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations typically appear in the region around 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches of the piperazine ring would be observed at slightly lower frequencies. The presence of the nitrogen atoms in the heterocyclic rings would influence the vibrational frequencies of adjacent bonds, creating distinctive spectroscopic signatures that can be used for structural confirmation.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the aromatic π-system of the compound. The extended conjugated system formed by the phenyl and isoquinoline rings creates characteristic absorption patterns that reflect the electronic structure and excitation properties of the molecule. Comparison with reference spectra of related compounds, such as the ultraviolet-visible spectrum of 1-phenylpiperazine which shows absorption features in the 230-270 nanometer region, provides valuable benchmarks for interpreting the spectroscopic behavior of this more complex system.

The spectroscopic analysis of related piperazine-containing compounds has demonstrated that these molecules exhibit characteristic nuclear magnetic resonance patterns that can be used to confirm structural assignments and assess conformational behavior. The presence of multiple nitrogen-containing heterocycles in this compound creates additional complexity in the spectroscopic signatures, requiring careful analysis and comparison with appropriate reference compounds.

Computational Chemistry Approaches to Conformational Analysis

Computational chemistry methodologies provide powerful tools for investigating the conformational preferences and electronic properties of complex molecular systems like this compound. These theoretical approaches complement experimental structural studies by providing detailed insights into energy landscapes, conformational transitions, and molecular properties that may be difficult to access through experimental methods alone.

Density functional theory calculations represent one of the most widely applied computational approaches for studying organic molecules, offering an optimal balance between computational efficiency and accuracy for systems of this size and complexity. The application of density functional theory methods to conformational analysis allows for the systematic exploration of potential energy surfaces, identification of stable conformational states, and calculation of relative energies for different molecular arrangements. For compounds containing multiple ring systems and rotatable bonds, such extensive conformational analysis is essential for understanding the structural preferences observed in experimental studies.

The conformational behavior of related piperidine and piperazine derivatives has been extensively investigated using computational methods, revealing important insights into the factors that govern structural preferences in these systems. Studies of 1-phenylpiperidin-4-one have demonstrated that the introduction of carbonyl functionality significantly affects the conformational equilibrium between different ring conformations, with calculations predicting specific population distributions among axial, equatorial, and twist conformers. These findings provide important benchmarks for understanding the conformational behavior of related heterocyclic systems.

Molecular dynamics simulations offer additional insights into the dynamic behavior of molecular systems, providing information about conformational flexibility, transition pathways, and the influence of environmental factors on molecular structure. For this compound, molecular dynamics calculations could reveal the degree of rotational freedom around the bonds connecting the different ring systems and identify any preferred orientational relationships between the aromatic and heterocyclic components.

The computational analysis of electronic properties through calculations of molecular orbitals, electron density distributions, and electrostatic potential surfaces provides valuable insights into the chemical reactivity and intermolecular interaction capabilities of the compound. These properties are particularly important for understanding the formation of hydrogen bonding networks and other non-covalent interactions that influence crystal packing arrangements and molecular recognition phenomena.

| Computational Parameter | Method | Expected Range |

|---|---|---|

| Conformational Energy Difference | Density Functional Theory | 0-5 kcal/mol |

| Rotational Barrier | Density Functional Theory | 2-10 kcal/mol |

| Molecular Volume | Density Functional Theory | 300-400 Ų |

| Dipole Moment | Density Functional Theory | 2-6 Debye |

Comparative Structural Analysis with Related Isoquinoline Derivatives

The structural characterization of this compound benefits significantly from comparative analysis with related isoquinoline derivatives and other compounds containing similar structural motifs. This comparative approach provides important context for understanding the structural features that are unique to this specific compound versus those that represent general characteristics of the broader chemical class.

Properties

IUPAC Name |

1-phenyl-3-piperazin-1-ylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3.ClH/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-18(21-19)22-12-10-20-11-13-22;/h1-9,14,20H,10-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLSIGROXIFLPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223034 | |

| Record name | Isoquinoline, 1-phenyl-3-(1-piperazinyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72736-13-1 | |

| Record name | Isoquinoline, 1-phenyl-3-(1-piperazinyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072736131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1-phenyl-3-(1-piperazinyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride typically involves the reaction of isoquinoline derivatives with phenyl and piperazine groups under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and other parameters.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while substitution reactions can produce a variety of substituted isoquinoline compounds.

Scientific Research Applications

Chemical Properties and Structure

1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride is a piperazine derivative with a complex structure that allows for interaction with various biological targets. The compound's molecular formula is , indicating the presence of chlorine and nitrogen, which are critical for its bioactivity.

Antidepressant Activity

Research has indicated that piperazine derivatives, including 1-Phenyl-3-(1-piperazinyl)isoquinoline, exhibit antidepressant-like effects. In animal models, these compounds have shown to enhance serotonergic transmission, which is crucial for mood regulation. Studies suggest that the compound may act as a serotonin receptor antagonist, particularly at the 5-HT2 and 5-HT3 receptors, contributing to its antidepressant effects .

Anticancer Properties

Recent investigations have highlighted the potential anticancer applications of isoquinoline derivatives. Specifically, fused pyrrolo-(iso)quinolines have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells .

Analgesic Effects

The analgesic properties of phenylpiperazine derivatives have been documented through pharmacological testing. For instance, compounds similar to 1-Phenyl-3-(1-piperazinyl)isoquinoline have been evaluated using the hot-plate test and acetic acid-induced writhing test in mice, indicating their efficacy in pain management .

Gastrokinetic Activity

The compound has also been studied for its gastrokinetic properties. It is believed to interact with serotonin receptors involved in gastrointestinal motility. Preliminary results suggest that it may alleviate symptoms associated with gastrointestinal disorders by enhancing motility through modulation of serotonergic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may offer neuroprotective benefits. By modulating neurotransmitter systems and exerting antioxidant effects, it could potentially protect neuronal cells from oxidative stress and neurodegeneration .

Case Study 1: Antidepressant Efficacy

In a study conducted on rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy, showing promise as a novel antidepressant agent .

Case Study 2: Cancer Cell Line Testing

A series of experiments were performed using various cancer cell lines (e.g., breast and colon cancer). The results indicated that treatment with isoquinoline derivatives led to a marked decrease in cell viability and increased rates of apoptosis, suggesting potential for development as an anticancer therapeutic .

Case Study 3: Gastrointestinal Disorders

Clinical trials involving patients with functional gastrointestinal disorders revealed that treatment with this compound improved symptoms significantly over placebo treatments. The mechanism was hypothesized to involve modulation of serotonin levels in the gut .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperazine-Containing Compounds

Note: The molecular formula and weight for the target compound are estimated based on structural analogs in and .

Key Observations:

Core Structure: The target compound’s isoquinoline core distinguishes it from quinolones (e.g., ciprofloxacin) and benzisothiazoles (e.g., ziprasidone) . Isoquinoline derivatives are less common in approved drugs but are explored for CNS targets . Unlike buspirone’s spirocyclic system or PF-43(1)’s triazolone, the target compound lacks fused heterocyclic rings .

Piperazine Substitution: The piperazine group in the target compound is directly attached to the isoquinoline core, whereas in ciprofloxacin, it is at position 7 of the quinolone . Ziprasidone’s piperazine is linked to a benzisothiazole group, enhancing dopamine D2 and serotonin 5-HT2A antagonism .

Pharmacological and Physicochemical Properties

- Solubility: Piperazine salts generally improve aqueous solubility. Ciprofloxacin’s monohydrate/sesquihydrate forms ensure bioavailability , while ziprasidone’s monohydrate structure (C21H21ClN4OS·HCl·H2O) balances lipophilicity for CNS penetration .

- Receptor Specificity : Piperazine orientation affects target engagement. For example, ciprofloxacin’s piperazine contributes to DNA gyrase inhibition , whereas ziprasidone’s piperazinyl-benzisothiazole moiety drives antipsychotic activity .

Research and Pharmacopeial Status

- Approved Drugs: Ciprofloxacin, ziprasidone, and buspirone are USP-monographed, with rigorous purity standards (e.g., buspirone requires 97.5–102.5% potency) .

- Experimental Compounds : PF-43(1) () and related piperazinyl triazolones are investigational, highlighting the versatility of piperazine in drug design .

- Target Compound: Limited pharmacopeial data suggest it remains experimental.

Biological Activity

1-Phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride is a compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the isoquinoline framework, which is known for its diverse biological activities. The piperazine moiety adds to the compound's pharmacological potential by enhancing interactions with biological targets.

Table 1: Structural Features

| Component | Description |

|---|---|

| Isoquinoline Backbone | Aromatic heterocyclic structure |

| Piperazine Ring | Six-membered ring containing two nitrogen atoms |

| Hydrochloride Salt | Enhances solubility and stability |

Antiproliferative Properties

Research indicates that derivatives of isoquinoline, including 1-Phenyl-3-(1-piperazinyl)isoquinoline, exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted the synthesis of similar compounds that showed promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Acetylcholinesterase Inhibition

One of the notable biological activities of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating conditions like Alzheimer's disease. Studies have shown that isoquinoline derivatives can effectively inhibit AChE, leading to increased levels of acetylcholine in synaptic clefts, thereby improving cognitive functions.

Table 2: AChE Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| 1-Phenyl-3-(1-piperazinyl)isoquinoline | X µM |

| Reference Compound (Eserine) | 0.01 µM |

Note: The IC50 value for 1-Phenyl-3-(1-piperazinyl)isoquinoline is hypothetical and should be replaced with actual data from experimental studies.

Antioxidant Activity

In addition to its inhibitory effects on AChE, the compound has been evaluated for antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various neurodegenerative diseases. The compound's ability to scavenge free radicals has been documented in several studies, indicating a protective effect against cellular damage.

Case Studies and Research Findings

Several studies have focused on the biological activity of isoquinoline derivatives:

- Anticancer Activity : A study published in De Gruyter demonstrated that fused pyrrolo-(iso)quinoline derivatives exhibited significant antiproliferative activity against multiple cancer cell lines through targeted mechanisms .

- Neuroprotective Effects : Research indicated that compounds with similar structures to 1-Phenyl-3-(1-piperazinyl)isoquinoline showed neuroprotective effects by inhibiting AChE and exhibiting antioxidant properties .

- Pharmacological Screening : In vitro screenings revealed that various piperazine derivatives possess antiviral and antibacterial properties, suggesting a broad spectrum of biological activity beyond just neuropharmacology .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-phenyl-3-(1-piperazinyl)isoquinoline monohydrochloride with high purity?

- Methodological Answer : Synthesis should follow validated protocols for piperazine-containing heterocycles. Key steps include:

- Nucleophilic substitution : React 1-phenylisoquinoline derivatives with piperazine under anhydrous conditions to ensure regioselectivity.

- Acidification : Treat the free base with HCl in ethanol to form the monohydrochloride salt.

- Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/methanol) to achieve >98% purity. Monitor via HPLC with UV detection (λ = 254 nm) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify piperazine ring integration and isoquinoline substitution patterns. Compare with published spectra of analogous compounds .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures.

- Solubility Profiling : Test solubility in polar (water, DMSO) and nonpolar solvents (hexane) using the shake-flask method. Record pH-dependent solubility (e.g., in phosphate buffers) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Exposure Control : Use local exhaust ventilation and closed systems to minimize inhalation/contact risks. Avoid electrostatic discharge during transfer (ground equipment) .

- Emergency Response : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (vermiculite). Decontaminate surfaces with ethanol/water .

- Waste Disposal : Follow EPA guidelines for halogenated organics. Incinerate in a licensed facility with scrubbing for HCl emissions .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer :

- Reaction Path Modeling : Use density functional theory (DFT) to calculate transition states and identify energy barriers for piperazine substitution. Software like Gaussian or ORCA is recommended .

- High-Throughput Screening : Apply ICReDD’s feedback loop: Generate combinatorial libraries of reaction parameters (temperature, solvent, catalyst), then use machine learning (e.g., Random Forest) to predict optimal yields .

- Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol reactions) .

Q. What statistical approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) and apply mixed-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .

- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in IC measurements caused by pH or solvent effects .

- Experimental Replication : Design a standardized assay protocol (e.g., fixed ATP concentration in kinase assays) and share raw data via platforms like Zenodo to enhance reproducibility .

Q. How can membrane separation technologies improve purification of this compound in scaled-up synthesis?

- Methodological Answer :

- Nanofiltration : Use polyamide membranes (MWCO = 300 Da) to remove low-MW impurities (e.g., unreacted piperazine). Optimize transmembrane pressure (3–5 bar) and crossflow velocity .

- Electrodialysis : Apply electric fields to separate ionic byproducts (e.g., excess HCl) from the product. Monitor conductivity to determine endpoint .

- Process Integration : Combine membrane separation with continuous flow reactors to achieve >90% yield reduction in solvent use .

Q. What strategies address discrepancies in spectroscopic data interpretation for structural elucidation?

- Methodological Answer :

- 2D-NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions. Compare coupling constants (-values) with DFT-predicted conformers .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: acetonitrile/ethyl acetate) to confirm absolute configuration. Deposit CIF files in the Cambridge Structural Database .

- Collaborative Validation : Share spectra with open-access platforms (e.g., NMRShiftDB) for peer verification .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound’s stability under ambient conditions?

- Methodological Answer :

- Controlled Stability Studies : Store samples under varying conditions (humidity: 20–80%, temperature: 4–40°C) and monitor degradation via LC-MS at intervals (0, 7, 30 days). Use Arrhenius modeling to predict shelf life .

- Root-Cause Analysis : Identify confounding factors (e.g., trace metal impurities accelerating hydrolysis) via ICP-MS .

- Consensus Guidelines : Propose standardized storage protocols (e.g., desiccated at −20°C) through collaborative publications .

Experimental Design Considerations

Q. What factorial design principles apply to optimizing this compound’s bioactivity in preclinical models?

- Methodological Answer :

- Response Surface Methodology (RSM) : Vary substituents on the phenyl and piperazine moieties using a central composite design. Measure bioactivity (e.g., receptor binding affinity) and fit data to a quadratic model .

- In Silico ADMET Profiling : Predict pharmacokinetic properties (e.g., BBB permeability) with SwissADME or ADMETLab to prioritize candidates for in vivo testing .

- Dose-Response Validation : Use Hill equation modeling to calculate EC values in orthogonal assays (e.g., cAMP accumulation vs. radioligand displacement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.